molecular formula C16H16N4O2S B2433272 N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-1-methyltriazole-4-carboxamide CAS No. 2380181-10-0

N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-1-methyltriazole-4-carboxamide

Cat. No. B2433272
CAS RN: 2380181-10-0
M. Wt: 328.39
InChI Key: MFHNRVMXDTWOFD-UHFFFAOYSA-N
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Description

Thiophene and its substituted derivatives are a significant class of heterocyclic compounds that show interesting applications in the field of medicinal chemistry . They have been found in many important synthetic drug molecules and have shown a wide range of therapeutic properties .


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. One of the common methods is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position. It is considered to be a structural alert with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For example, they can undergo nucleophilic attack with KSAc, which in the presence of base gives the (Z)-2-en-4-yne-1-thiolate derivatives. These intermediates can then be converted into 2,4-disubstituted thiophenes by 5-exo-dig annulation and aromatization .


Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C .

Mechanism of Action

The mechanism of action of thiophene derivatives can vary depending on their specific structure and the biological target they interact with. Some thiophene derivatives have shown antiviral activity, for example, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .

Safety and Hazards

The safety and hazards of thiophene derivatives can vary depending on their specific structure. Some thiophene derivatives have shown low toxicity .

Future Directions

Thiophene derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They could serve as a valuable scaffold for medicinal chemists to produce a combinatorial library and carry out exhaustive efforts in the search of lead molecules .

properties

IUPAC Name

N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-1-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c1-20-10-13(18-19-20)16(22)17-9-14(21)11-4-6-12(7-5-11)15-3-2-8-23-15/h2-8,10,14,21H,9H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFHNRVMXDTWOFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NCC(C2=CC=C(C=C2)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide

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